(3,4-Dihydroxyphenyl)boronic acid
Overview
Description
“(3,4-Dihydroxyphenyl)boronic acid” is a type of boronic acid with the molecular formula C6H7BO4 . It has an average mass of 153.928 Da and a monoisotopic mass of 154.043747 Da .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which has two hydroxyl groups attached to it .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical and Chemical Properties Analysis
“this compound” is a boronic acid with the molecular formula C6H7BO4 . It has an average mass of 153.928 Da and a monoisotopic mass of 154.043747 Da .
Scientific Research Applications
Carbohydrate Recognition and Sensing :
- A study by (Dowlut & Hall, 2006) highlighted the use of a class of carbohydrate-binding boronic acids for complexing glycosides under physiologically relevant conditions. This is significant for recognizing cell-surface glycoconjugates, which could lead to developments in oligomeric receptors and sensors.
Boron Pollution Treatment and Resource Recovery :
- (Zhang et al., 2021) developed a novel boron-adsorbing magnetic material with boronate affinity, which showed promise in treating boron pollution and resource recovery.
Fluorescent Chemosensors Development :
- Research by (Huang et al., 2012) discusses the progress in boronic acid sensors for various biological substances. This includes the development of fluorescent probes for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide.
Catalysis in Organic Chemistry :
- A study by (Hashimoto et al., 2015) explored the use of boronic acid in catalyzing organic reactions, particularly the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating its versatility in organic synthesis.
Materials Science and Nanotechnology :
- (Zhang et al., 2017) investigated boronic acids as building blocks in materials science. Their study on amino and diethoxyphosphoryl substituted phenylboronic acids emphasized their potential in developing multifunctional compounds.
Biomedical Applications :
- In the field of biomedical applications, (Cambre & Sumerlin, 2011) highlighted the use of boronic acid-containing polymers in treating various diseases such as HIV, obesity, diabetes, and cancer.
Environmental Sensing and Remediation :
- The work by (Lacina et al., 2014)
Reviewed the use of boronic acids in sensing applications. This includes homogeneous assays and heterogeneous detection for environmental remediation.
Drug Development and Pharmaceutical Applications :
- Research by (Yang et al., 2003) emphasized the role of boronic acid compounds in the development of enzyme inhibitors and as potential pharmaceutical agents for cancer therapy and antibody mimics.
Luminescent Materials and Photonics :
- A study by (Zhang et al., 2018) demonstrated the use of aryl boronic acids in creating organic room-temperature phosphorescent and mechanoluminescent materials.
Chemical Sensing and Biomaterials :
- The research by (Brooks et al., 2018) focused on the binding of boronic acids with diols, which is crucial in developing sensors and dynamic biomaterials.
Synthesis of Complex Molecules :
- A paper by (Li et al., 2017) presented a nickel-catalyzed method to replace carboxylic acids with boronate esters, facilitating the synthesis of complex molecules and pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including “(3,4-Dihydroxyphenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research will likely continue to explore these and other potential applications of boronic acids .
Properties
IUPAC Name |
(3,4-dihydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWYQMRVLHIWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725986 | |
Record name | (3,4-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852631-64-2 | |
Record name | (3,4-Dihydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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